![molecular formula C13H16N2O3S B245318 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole involves inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole include inhibition of inflammation, angiogenesis, and tumor growth. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole in lab experiments is its ability to selectively inhibit specific enzymes and signaling pathways, which allows for more precise and targeted studies. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole, including the development of new therapies for cancer and inflammation, as well as the study of its potential applications in other areas such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential interactions with other drugs and therapies.
In conclusion, 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole is a promising compound that has the potential to contribute to the development of new therapies for various diseases. Its unique structure and properties make it a valuable tool for studying various biochemical and physiological processes, and its selective inhibition of specific enzymes and signaling pathways allows for more precise and targeted studies. However, further research is needed to fully understand its mechanisms of action and potential applications in various fields of medicine and science.
Synthesemethoden
The synthesis of 1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole involves several steps, including the reaction of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole has been used in various scientific research studies, including those related to cancer, inflammation, and cardiovascular diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for developing new therapies for these conditions.
Eigenschaften
Molekularformel |
C13H16N2O3S |
---|---|
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-12-8-13(11(3)7-10(12)2)19(16,17)15-6-5-14-9-15/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
CFWANTHPDWBPOO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C=CN=C2 |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.